

# A Comprehensive Technical Guide to the Physicochemical Properties of Tert-Octyl Isocyanide

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## Compound of Interest

Compound Name: *1,1,3,3-Tetramethylbutyl isocyanide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tert-octyl isocyanide. The information is curated for researchers, scientists, and professionals in drug development who utilize isocyanides in their work. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides a visualization of a fundamental synthetic pathway.

## Core Physicochemical Data

Tert-octyl isocyanide, also known as **1,1,3,3-tetramethylbutyl isocyanide** or Walborsky's reagent, is a colorless liquid with a characteristic and extremely unpleasant odor.<sup>[1]</sup> It is a valuable reagent in organic synthesis. The key physicochemical properties of tert-octyl isocyanide are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C9H17N
Molecular Weight	139.24 g/mol <a href="#">[1]</a>
CAS Number	14542-93-9
Appearance	Clear, colorless liquid
Boiling Point	55-57 °C at 11 mmHg
Density	0.794 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.422
Solubility	Soluble in most organic solvents

## Experimental Protocols

While specific experimental protocols for the determination of each physicochemical property of tert-octyl isocyanide are not extensively detailed in the public literature, the synthesis of alkyl isocyanides is well-documented. A common and illustrative method is the Hofmann carbylamine reaction. The following is a generalized protocol for the synthesis of an isocyanide, exemplified by the preparation of the analogous tert-butyl isocyanide.

### Synthesis of Isocyanides via the Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a chemical reaction for the synthesis of isocyanides from a primary amine, chloroform, and a base.[\[2\]](#)[\[3\]](#) The reaction proceeds through the formation of a dichlorocarbene intermediate.[\[2\]](#)[\[3\]](#)

Materials:

- Primary amine (e.g., tert-octylamine)
- Chloroform (CHCl<sub>3</sub>)
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- A phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) as a solvent

Procedure:

- A solution of the primary amine, chloroform, and the phase-transfer catalyst in dichloromethane is prepared.
- This mixture is added dropwise to a stirred, aqueous solution of a strong base (e.g., 50% NaOH). The reaction is often exothermic and may require cooling to control the temperature.
- The reaction mixture is stirred vigorously for several hours at room temperature or with gentle heating to ensure complete reaction.
- Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.
- The aqueous layer is typically extracted with dichloromethane to recover any remaining product.
- The combined organic layers are washed with water and then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- The solvent is removed by distillation.
- The crude isocyanide is then purified by vacuum distillation to yield the final product.

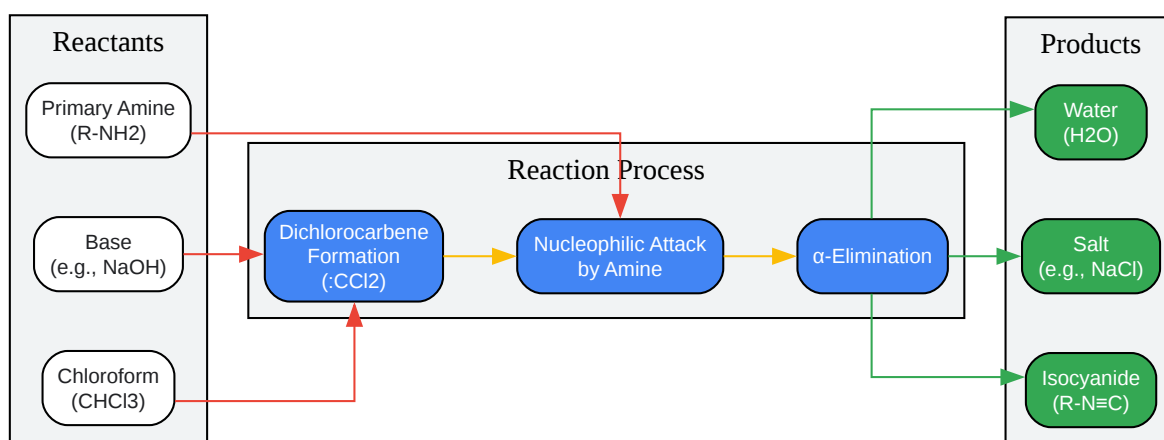
Characterization: The purity of the synthesized isocyanide can be confirmed using spectroscopic methods such as:

- Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide ( $\text{N}\equiv\text{C}$ ) stretching vibration is observed around  $2140\text{ cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can confirm the structure of the isocyanide. In  $^1\text{H}$  NMR, the protons on the carbon adjacent to the isocyanide group will show a characteristic splitting pattern due to coupling with the  $^{14}\text{N}$  nucleus.<sup>[4]</sup>

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

## Visualizing the Synthesis of Isocyanides

The following diagram illustrates the logical workflow of the Hofmann carbylamine reaction for the synthesis of isocyanides.



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## References

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